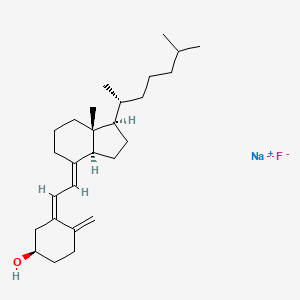

Fluor-vigantoletten 1000

Description

Structure

3D Structure of Parent

Properties

CAS No. |

58542-37-3 |

|---|---|

Molecular Formula |

C27H44FNaO |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

sodium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;fluoride |

InChI |

InChI=1S/C27H44O.FH.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3;;/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3;1H;/q;;+1/p-1/b22-12+,23-13-;;/t21-,24-,25-,26+,27-;;/m1../s1 |

InChI Key |

YOVMUQCEJWCJIA-YCSPVOOSSA-M |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.[F-].[Na+] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[F-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Dance of Colecalciferol and Sodium Fluoride in Bone Mineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concerted action of colecalciferol (Vitamin D3) and sodium fluoride (B91410) presents a compelling strategy for enhancing bone mineralization. This technical guide delves into the intricate molecular and cellular mechanisms underpinning their synergy. By exploring the distinct yet convergent signaling pathways activated by each agent, we illuminate how their combined application can lead to superior osteogenic outcomes compared to individual treatments. This document provides a comprehensive overview of the signaling cascades, detailed experimental protocols for in vitro and in vivo assessment, and a structured presentation of quantitative data to support further research and development in this critical area of bone biology.

Introduction

Osteoporosis and other bone-related disorders represent a significant global health burden. Effective therapeutic strategies aim to not only inhibit bone resorption but also to actively promote new bone formation and mineralization. Colecalciferol, the physiologically active form of Vitamin D, is a cornerstone of bone health, primarily regulating calcium and phosphate (B84403) homeostasis. Sodium fluoride has long been recognized for its ability to stimulate osteoblast activity and increase bone mass. While both agents have demonstrated osteogenic potential individually, a growing body of evidence suggests a synergistic relationship that enhances their therapeutic efficacy. This guide elucidates the molecular basis of this synergy, providing a technical framework for its investigation and potential therapeutic exploitation.

Molecular Mechanisms of Action

The synergistic effect of colecalciferol and sodium fluoride arises from their influence on distinct but interconnected signaling pathways that converge on key transcriptional regulators of osteogenesis.

Colecalciferol and the Vitamin D Receptor (VDR) Pathway

Colecalciferol, after conversion to its active form, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], binds to the nuclear Vitamin D Receptor (VDR). This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus. There, it binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.

Key downstream effects of VDR activation in osteoblasts include:

-

Upregulation of bone matrix protein expression: This includes osteocalcin (B1147995) and osteopontin, which are crucial for the proper assembly and mineralization of the bone matrix.

-

Modulation of osteoblast differentiation: VDR signaling influences the expression of critical transcription factors for osteoblastogenesis, most notably Runt-related transcription factor 2 (Runx2)[1][2]. Runx2 is a master regulator of osteoblast differentiation and is essential for the expression of numerous bone-specific genes[1].

-

Regulation of Alkaline Phosphatase (ALP) activity: 1,25(OH)2D3 has been shown to stimulate ALP activity in osteoblast-like cells, an enzyme critical for providing the inorganic phosphate required for hydroxyapatite (B223615) crystal formation[2].

Sodium Fluoride's Impact on Osteoblast Signaling

Sodium fluoride exerts its mitogenic and differentiation-promoting effects on osteoblasts primarily through the activation of two key signaling cascades: the Mitogen-Activated Protein Kinase (MAPK) pathway and the canonical Wnt/β-catenin pathway.

-

MAPK Pathway Activation: Fluoride has been shown to activate the p38 and Jun N-terminal kinase (JNK) branches of the MAPK pathway[3]. This activation can lead to increased proliferation and differentiation of osteoblast precursor cells. The proposed mechanism involves the inhibition of a phosphotyrosine phosphatase, leading to sustained phosphorylation and activation of MAPK pathway components.

-

Wnt/β-catenin Pathway Stimulation: Fluoride can promote the nuclear translocation of β-catenin, a key effector of the canonical Wnt pathway. In the nucleus, β-catenin complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes. This pathway is a major signaling cascade in bone biology and its activation by fluoride promotes osteoblastic differentiation and upregulates the expression of Runx2[4].

The Synergistic Crosstalk

The synergy between colecalciferol and sodium fluoride likely stems from the convergence of their respective signaling pathways on common downstream targets, most notably the transcription factor Runx2 .

-

Colecalciferol, via the VDR, directly modulates Runx2 expression and activity[1].

-

Sodium fluoride, through the Wnt/β-catenin pathway, also leads to increased Runx2 expression[4].

This dual stimulation of Runx2 can lead to a more robust and sustained expression of osteoblast-specific genes, resulting in enhanced differentiation and mineralization. Furthermore, both pathways contribute to increased ALP activity and the synthesis of bone matrix proteins, creating a favorable environment for mineralization.

Quantitative Data on the Synergistic Effect

The following tables summarize quantitative data from preclinical and clinical studies investigating the combined effects of vitamin D and fluoride on bone mineralization markers.

Table 1: In Vivo Studies in Animal Models

| Animal Model | Treatment Groups | Duration | Key Findings | Reference |

| Sprague-Dawley Rats | 1. Control2. Vitamin D deficient3. Fluoride (15 ppm)4. Fluoride (50 ppm)5. Vitamin D deficient + Fluoride (15 ppm)6. Vitamin D deficient + Fluoride (50 ppm) | 7 months | - Increased Bone Mineral Density (BMD) with fluoride in both control and vitamin D deficient groups.- Significantly increased serum ALP and osteocalcin with increasing fluoride concentrations in both groups. | [5] |

| Wistar Rats | 1. Control2. Fluoride (100 ppm)3. Fluoride (150 ppm) | 90 days | - Significant increase in bone fluoride content, ash density, and trabecular bone volume with fluoride treatment. |

Table 2: In Vitro Studies on Human Bone Cells

| Cell Type | Treatment Conditions | Duration | Key Findings | Reference |

| Human Marrow Stromal Osteoblast-like (hMS(OB)) cells | 1. Control2. Sodium Fluoride (10⁻⁵ M)3. 1,25-dihydroxycholecalciferol (10⁻⁹ M)4. Sodium Fluoride + 1,25-dihydroxycholecalciferol | Not Specified | - NaF enhanced ALP, procollagen (B1174764) type I propeptide, and osteocalcin production in the presence of 1,25-dihydroxycholecalciferol in hMS(OB) cells. | [6] |

Table 3: Human Clinical Studies

| Study Population | Treatment Regimens | Duration | Key Findings | Reference |

| Postmenopausal osteoporotic patients | 1. Sodium fluoride (50 mg/day) + Calcium (2000 mg/day)2. Sodium fluoride + Calcium + Vitamin D | 15 months | - Low-dose NaF with vitamin D may prevent defective mineralization. | [7] |

| Healthy male subjects | Sodium fluoride | 3 weeks | - Significant increase in serum osteocalcin concentrations. | [8] |

| Patients with multiple myeloma | 1. Sodium fluoride (50 mg twice daily) + Calcium carbonate (1 g four times daily)2. Above + Vitamin D (50,000 U twice weekly) | Not Specified | - All patients showed increased bone formation. | [9] |

Experimental Protocols

In Vitro Osteoblast Mineralization Assay

This protocol outlines the steps to assess the synergistic effect of colecalciferol and sodium fluoride on the mineralization of osteoblast cultures using Alizarin Red S staining.

4.1.1. Cell Culture and Treatment

-

Cell Seeding: Plate osteoblast-like cells (e.g., MC3T3-E1 or primary human osteoblasts) in 24-well plates at a density of 5 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induction of Differentiation: Once confluent, replace the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treatment: Add colecalciferol (e.g., 10⁻⁸ M) and/or sodium fluoride (e.g., 10⁻⁶ M) to the osteogenic medium. Include control groups with no treatment, colecalciferol alone, and sodium fluoride alone.

-

Medium Change: Replace the medium with fresh treatment-containing medium every 2-3 days for 14-21 days.

4.1.2. Alizarin Red S Staining

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with deionized water.

-

Staining: Add 1 mL of 40 mM Alizarin Red S solution (pH 4.2) to each well and incubate for 20 minutes at room temperature with gentle shaking.

-

Washing: Aspirate the staining solution and wash the wells four times with deionized water to remove excess stain.

-

Visualization: Visualize the stained mineralized nodules under a microscope.

4.1.3. Quantification of Mineralization

-

Destaining: Add 200 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to detach the cell layer.

-

Extraction: Transfer the cell suspension and acetic acid to a microcentrifuge tube. Heat at 85°C for 10 minutes, then cool on ice.

-

Neutralization: Centrifuge at 20,000 x g for 15 minutes. Transfer 150 µL of the supernatant to a new tube and neutralize with 50-75 µL of 10% ammonium (B1175870) hydroxide (B78521) to a pH of 4.1-4.5.

-

Measurement: Read the absorbance of 100 µL of the neutralized supernatant at 405 nm in a 96-well plate reader.

Alkaline Phosphatase (ALP) Activity Assay

This protocol describes the measurement of ALP activity in osteoblast lysates.

-

Cell Lysis: After the desired treatment period, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Substrate Preparation: Prepare a p-nitrophenyl phosphate (pNPP) substrate solution (e.g., 1 mg/mL in ALP buffer - 0.1 M glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4).

-

Enzymatic Reaction: Add 50 µL of cell lysate to a 96-well plate. Add 150 µL of the pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes.

-

Stopping the Reaction: Stop the reaction by adding 100 µL of 0.1 M NaOH.

-

Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.

-

Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).

Western Blot Analysis for Signaling Proteins

This protocol is for assessing the activation of key signaling proteins in the VDR, MAPK, and Wnt/β-catenin pathways.

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, β-catenin, Runx2, VDR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Synergistic Mechanism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a proposed experimental workflow.

Caption: Synergistic signaling of colecalciferol and sodium fluoride.

Caption: In vitro experimental workflow for synergy assessment.

Conclusion

The synergistic mechanism of colecalciferol and sodium fluoride in bone mineralization is a multifactorial process involving the convergence of distinct signaling pathways on the master osteogenic transcription factor, Runx2. By simultaneously activating the VDR, MAPK, and Wnt/β-catenin pathways, the combined application of these agents leads to a more potent induction of osteoblast differentiation and function than either agent alone. The detailed experimental protocols and compiled quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness this synergy for the development of novel and more effective therapies for bone disorders. Further research focusing on the direct protein-protein interactions and the temporal dynamics of gene expression in response to combined treatment will provide deeper insights into this promising therapeutic strategy.

References

- 1. Regulation of RUNX2 transcription factor-DNA interactions and cell proliferation by vitamin D3 (cholecalciferol) prohormone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D and gene networks in human osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pleiotropic effects of vitamin D on osteoblast gene expression are related to the proliferative and differentiated state of the bone cell phenotype: dependency upon basal levels of gene expression, duration of exposure, and bone matrix competency in normal rat osteoblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crosstalk between Vitamin D Metabolism, VDR Signalling, and Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Fluoride on Bone in an Animal Model of Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of fluoride on human bone cells in vitro: differences in responsiveness between stromal osteoblast precursors and mature osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of different regimens of sodium fluoride treatment for osteoporosis on the structure, remodeling and mineralization of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium fluoride stimulates osteocalcin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of sodium fluoride, calcium carbonate, and vitamin D on the skeleton in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Tango: An In-Depth Technical Guide to the Interplay of Vitamin D3 and Fluoride in Dental Enamel Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex molecular interactions between vitamin D3 and fluoride (B91410), two critical players in the intricate process of dental enamel formation. While both are known to independently influence amelogenesis, the precise nature of their synergistic or antagonistic relationship at the molecular level is an area of active investigation. This document synthesizes current research to provide a comprehensive overview of their individual roles, potential points of crosstalk in signaling pathways, and the implications for dental health and therapeutic development.

Executive Summary

Dental enamel, the hardest substance in the human body, is the product of a highly regulated process orchestrated by ameloblasts. The proper formation and mineralization of the enamel matrix are crucial for tooth strength and resistance to caries. Vitamin D3, in its active form calcitriol, and fluoride are well-established modulators of this process. Vitamin D3, through its nuclear receptor (VDR), governs the expression of key enamel matrix proteins. Fluoride, while beneficial for enamel hardening, can be detrimental in excess, leading to fluorosis. This guide explores the molecular underpinnings of their individual actions and presents a hypothesized framework for their combined effects on ameloblast function and enamel maturation.

Vitamin D3 Signaling in Amelogenesis

The active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), plays a pivotal role in calcium and phosphate (B84403) homeostasis, which is essential for mineralization.[1][2] In the context of enamel formation, ameloblasts are target cells for calcitriol, expressing the Vitamin D Receptor (VDR).[1][3][4]

Genomic Actions of Vitamin D3

Upon binding to calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[5] Key genes in ameloblasts regulated by the VDR include those encoding for essential enamel matrix proteins.

Key Vitamin D3-regulated genes in enamel formation:

-

Amelogenin (AMELX): The most abundant enamel matrix protein, crucial for guiding the formation of enamel crystals. Studies have shown that vitamin D deficiency leads to decreased steady-state levels of amelogenin mRNA in rats.[6][7]

-

Enamelin (ENAM): Another critical enamel matrix protein, the promoter region of which contains a VDRE, suggesting direct regulation by the VDR.[5]

The regulation of these genes by vitamin D3 is fundamental for the proper secretion of the enamel matrix, which serves as a scaffold for mineralization.

Signaling Pathway

The genomic signaling pathway of vitamin D3 in ameloblasts is a well-established cascade of events, as illustrated below.

Fluoride's Impact on Ameloblast Function

Fluoride is a widely recognized anti-caries agent due to its ability to promote remineralization and form fluorapatite, a more acid-resistant form of enamel mineral. However, excessive fluoride intake during tooth development can lead to dental fluorosis, a condition characterized by enamel hypomineralization and increased protein content in the mature enamel.[8][9]

Cellular Mechanisms of Fluoride Action

High concentrations of fluoride can induce stress responses in ameloblasts, including:

-

Endoplasmic Reticulum (ER) Stress: Fluoride has been shown to activate the ER stress response pathway, which can lead to a general decrease in protein synthesis and secretion.[10]

-

Oxidative Stress: Fluoride can also induce the production of reactive oxygen species (ROS), leading to oxidative stress within the cell.[10]

These stress responses can disrupt the normal function of ameloblasts, affecting the secretion and processing of enamel matrix proteins.

Fluoride and Signaling Pathways

Fluoride has been demonstrated to modulate several signaling pathways in ameloblast-like cells:

-

Wnt/β-catenin Signaling: Fluoride can activate the Wnt/β-catenin pathway, which is known to play a role in cell differentiation and function.[11][12]

-

RhoA Signaling: The RhoA signaling pathway, involved in cytoskeleton organization and cell adhesion, can also be upregulated by fluoride.[11]

The activation of these pathways by fluoride may contribute to the altered ameloblast function observed in dental fluorosis.

The Vitamin D3-Fluoride Interaction: A Hypothesized Molecular Crosstalk

While direct molecular interaction studies are scarce, a hypothesized framework for the interplay between vitamin D3 and fluoride can be constructed based on their individual effects on ameloblasts.

Potential for VDR Interaction

Studies on fluorinated vitamin D analogs have shown that the VDR can accommodate fluorine atoms within its ligand-binding pocket.[13][14][15][16] This suggests a potential for fluoride to indirectly influence VDR activity, although direct binding of the fluoride ion to the VDR has not been demonstrated.

Convergence on Enamel Matrix Protein Regulation

Both vitamin D3 and fluoride exert significant influence over the enamel matrix proteome. Vitamin D3 promotes the transcription of key matrix proteins, while excessive fluoride can lead to their retention in the mature enamel, possibly by impairing their degradation.[8] This suggests a potential for a functional interaction, where fluoride may counteract the timely removal of proteins whose expression is initiated by vitamin D3.

Signaling Pathway Convergence

A potential point of crosstalk between vitamin D3 and fluoride signaling may exist at the level of the Wnt/β-catenin pathway. As fluoride can activate this pathway, and it is also known to be involved in vitamin D-mediated cellular responses in other systems, there is a possibility of synergistic or antagonistic regulation of downstream targets in ameloblasts.

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies on the effects of vitamin D3 and fluoride on enamel formation.

| Study Focus | Model System | Key Findings | Reference |

| Vitamin D3 and Amelogenin Expression | Vitamin D-deficient rats | Decreased steady-state levels of amelogenin mRNA. | [6] |

| Fluoride and Enamel Protein Content | Humans (3.2 ppm F in water) | Mean protein content of 0.27 wt% vs. 0.11 wt% in controls. | [8] |

| Combined Topical Application | Extracted deciduous teeth | No significant difference in the number or size of mineral crystals formed with fluoride vs. fluoride + vitamin D. | [1][2] |

| Vitamin D3 and Fluoride-induced Rachitic Changes | Rats on a vitamin D-free diet | 70 IU of cholecalciferol per week completely prevented the rachitogenic effects of 30 mg and 100 mg F per liter in drinking water. | [17] |

Experimental Protocols

Ex Vivo Topical Application of Fluoride and Vitamin D Solution

-

Specimen Preparation: Sixteen extracted deciduous teeth were cut to obtain 64 specimens.

-

Treatment Groups:

-

Group 1: Immersion in a fluoride solution for 4 days.

-

Group 2: Immersion in a fluoride and Vitamin D solution for 4 days, followed by 2 and 4 days in a saline solution.

-

-

Analysis: Morphological analysis using a Variable Pressure Scanning Electron Microscope (VPSEM) and 3D surface reconstruction.

-

Reference: [1]

Vitamin D-Deficient Rat Model for Amelogenin Expression Analysis

-

Animal Model: Sprague-Dawley rats were fed a vitamin D-deficient diet.

-

Intervention: A single injection of 1,25-dihydroxyvitamin D3 was administered to a subset of vitamin D-deficient rats.

-

Sample Collection: Dental cells were microdissected.

-

Analysis: Steady-state levels of amelogenin mRNAs were measured.

-

Reference: [6]

In Vivo Study of Vitamin D3 and Fluoride on Rachitic Changes

-

Animal Model: Rats were fed a vitamin D-free diet with a calcium to phosphorus ratio of 1:1.

-

Treatment Groups:

-

Control: Vitamin D-free diet.

-

Fluoride groups: Drinking water containing 30 mg/L or 100 mg/L fluoride.

-

Vitamin D supplemented group: 70 IU of cholecalciferol per week.

-

-

Analysis: Assessment of rachitic changes.

-

Reference: [17]

Conclusion and Future Directions

The molecular interaction between vitamin D3 and fluoride in dental enamel formation is a nuanced and multifactorial process. While direct evidence of a signaling crosstalk is still emerging, it is clear that both molecules are potent regulators of ameloblast function. Vitamin D3 acts as a primary genomic regulator of enamel matrix protein synthesis, essential for establishing the foundational scaffold for mineralization. Fluoride, on the other hand, appears to modulate the cellular environment of ameloblasts, influencing protein processing and activating stress-related signaling pathways.

Future research should focus on elucidating the potential for direct or indirect interactions at the molecular level. Co-administration studies in ameloblast cell lines, followed by transcriptomic and proteomic analyses, could reveal synergistic or antagonistic gene and protein expression profiles. Furthermore, investigating the impact of fluoride on the VDR-RXR complex and its binding to VDREs would provide valuable insights into a potential direct molecular interaction. A deeper understanding of this molecular tango is paramount for the development of novel therapeutic strategies aimed at preventing developmental enamel defects and enhancing the efficacy of fluoride in caries prevention.

References

- 1. The Application of a Fluoride-and-Vitamin D Solution to Deciduous Teeth Promotes Formation of Persistent Mineral Crystals: A Morphological Ex-Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Oral Vitamin D3 on Dental Caries: An In-Vivo and In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oamjms.eu [oamjms.eu]

- 6. Evidence for regulation of amelogenin gene expression by 1,25-dihydroxyvitamin D(3) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of amelogenin in odontoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tooth Enamel and Its Dynamic Protein Matrix | MDPI [mdpi.com]

- 9. The Impact of Fluoride on Ameloblasts and the Mechanisms of Enamel Fluorosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stress Response Pathways in Ameloblasts: Implications for Amelogenesis and Dental Fluorosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt-RhoA signaling pathways in fluoride-treated ameloblast-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Wnt/β-catenin signaling pathway in ameloblast differentiation in relevance to dental fluorosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of fluorines on nonsecosteroidal vitamin D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 19F NMR study on the complex of fluorinated vitamin D derivatives with vitamin D receptor: elucidation of the conformation of vitamin D ligands accommodated in the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorinated vitamin D analogs to probe the conformation of vitamin D in its receptor complex: 19F-NMR studies and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Fluoro Analogues of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of vitamin D in fluoride-treated rats [pubmed.ncbi.nlm.nih.gov]

The Interplay of Vitamin D3 and Sodium Fluoride: An In-Depth Pharmacokinetic and Mechanistic Overview

An Examination of the In Vivo Pharmacokinetics, Signaling Pathways, and Therapeutic Implications of Combined Vitamin D3 and Sodium Fluoride (B91410) Administration

This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics of combined vitamin D3 and sodium fluoride administration. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on the individual and combined effects of these two agents, detailing experimental protocols and elucidating the underlying signaling pathways. While dedicated in vivo pharmacokinetic studies on their combined administration are limited, this guide draws from toxicological and therapeutic research to provide a holistic understanding of their interaction.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies involving the administration of sodium fluoride and vitamin D3, primarily in rodent models. These studies often focus on toxicological endpoints or therapeutic efficacy rather than classical pharmacokinetic parameters.

Table 1: Effects of Sodium Fluoride and Vitamin D3 on Biochemical Parameters in Rats

| Parameter | Control Group | Sodium Fluoride (NaF) Group | NaF + Vitamin D3 Group | Reference |

| Serum Fluoride (ppm) | - | Markedly Increased | Slightly Decreased | |

| Serum Calcium | - | Hypocalcemia | Prevention of Hypocalcemia | [1] |

| Brain Acetylcholinesterase (AchE) Activity | - | Inhibited | No Prevention of Inhibition | |

| Body Weight Gain | - | Reduced | Prevention of Reduction | [1][2][3][4] |

| Food Intake | - | Decreased | Prevention of Decrease | [1] |

| Serum AST (U/L) | - | Significantly Increased | Significantly Decreased | [2][3] |

| Serum ALT (U/L) | - | Significantly Increased | Significantly Decreased | [2][3] |

| Serum ALP (U/L) | - | Significantly Increased | Significantly Decreased | [2][3] |

| Serum Total Protein (g/dL) | - | Significantly Decreased | Significantly Increased | [2][3][4] |

| Serum Albumin (g/dL) | - | Significantly Decreased | Significantly Increased | [2][3] |

| Serum Urea (mg/dL) | - | Dramatically Increased | Significantly Decreased | [4] |

| Serum Uric Acid (mg/dL) | - | Dramatically Increased | Significantly Decreased | [4] |

| Serum Creatinine (mg/dL) | - | Dramatically Increased | Significantly Decreased | [4] |

Table 2: Effects of Sodium Fluoride and Vitamin D on Reproductive Parameters in Male Rabbits

| Parameter | Control Group | Sodium Fluoride (NaF) Group | NaF + Vitamin D Group | NaF + Vitamin E Group | NaF + Vitamin D + E Group | Reference |

| Sperm Count | Normal | Significantly Decreased (P<0.001) | Significant Improvement (P<0.001) | Significant Improvement (P<0.001) | Most Significant Improvement (near normal) | [5] |

| Sperm Motility | Normal | Significantly Decreased (P<0.001) | Significant Improvement (P<0.01) | - | Significant Improvement (near normal) | [5] |

| Progressive Sperm Motility | Normal | Significantly Decreased (P<0.01) | Significant Improvement (P<0.05) | - | - | [5] |

| Epididymal Weight | Normal | Significantly Decreased (P<0.05) | - | - | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols from key studies investigating the combined effects of vitamin D3 and sodium fluoride.

Chronic Toxicity Study in Rats

This study investigated the effect of vitamin D on chronic behavioral and dental toxicities of sodium fluoride in rats.

-

Animal Model: Adult female Wistar rats (130-150 g).

-

Grouping:

-

Control Group

-

Sodium Fluoride (NaF) Group

-

Vitamin D Group

-

NaF + Vitamin D Group

-

-

Dosage and Administration:

-

Sodium Fluoride: 500 ppm NaF (226 ppm fluoride ion) in drinking water, administered ad libitum for 60 days.[1]

-

Vitamin D3 (Cholecalciferol): 200 IU/kg body weight/day, administered by oral intubation for 60 days. The vitamin D was prepared as a fine emulsion with 1% gum acacia powder in distilled water.[1]

-

-

Parameters Measured (24 hours after last treatment):

-

Food intake (measured daily)

-

Body weight gain

-

Exploratory motor activity (EMA)

-

Rota-rod motor coordination

-

Dental structure examination

-

Brain acetylcholinesterase (AchE) activity

-

Serum fluoride concentration

-

Serum calcium concentration[1]

-

Hepatotoxicity and Nephrotoxicity Studies in Rats

These studies evaluated the protective effects of vitamin D3 against sodium fluoride-induced liver and kidney damage in male Wistar albino rats.[2][3][4]

-

Animal Model: Male Wistar albino rats.

-

Grouping (30 rats, 6 per group):

-

Parameters Measured (Hepatotoxicity):

-

Parameters Measured (Nephrotoxicity):

Reproductive Toxicity Study in Male Rabbits

This study aimed to determine the effect of vitamins D and E on sodium fluoride-induced toxicity in the reproductive functions of male rabbits.[5]

-

Animal Model: Sixty healthy, adult New Zealand white male rabbits (1.5 - 2.5 kg).

-

Grouping (10 rabbits per group):

-

Group I: Untreated Control

-

Group II: Vehicle Treated Control (olive oil)

-

Group III: Sodium Fluoride (NaF)

-

Group IV: NaF + Vitamin D

-

Group V: NaF + Vitamin E

-

Group VI: NaF + Vitamin D + Vitamin E[5]

-

-

Dosage and Administration:

-

Parameters Measured (on day 31):

-

Sperm count

-

Sperm motility and progressive motility

-

Epididymal weight

-

Testicular histology[5]

-

Signaling Pathways and Experimental Workflow

Visualizing the complex biological interactions and experimental designs is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Vitamin D3 Signaling Pathway

The genomic actions of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), are primarily mediated by the Vitamin D Receptor (VDR), a nuclear transcription factor.[6][7]

Caption: Vitamin D3 metabolic activation and genomic signaling pathway.

Fluoride Action on Bone Cells

Fluoride's effects on bone cells are complex, with proposed mechanisms involving the mitogen-activated protein kinase (MAPK) signaling pathway.[8][9][10]

Caption: Proposed models for fluoride's osteogenic action via the MAPK pathway.

Experimental Workflow for a Toxicity Study

The following diagram illustrates a generalized workflow for an in vivo toxicity study investigating the combined effects of two substances.

Caption: A generalized experimental workflow for in vivo toxicity studies.

Discussion and Conclusion

The available in vivo data suggests a complex interaction between vitamin D3 and sodium fluoride. While a dedicated pharmacokinetic study detailing absorption, distribution, metabolism, and excretion (ADME) of the combined administration is lacking, the existing research provides valuable insights into their pharmacodynamic interplay.

A study in humans indicated that the biological availability of fluoride is not significantly influenced by the co-administration of vitamin D3.[11] However, animal studies demonstrate that vitamin D3 can mitigate some of the toxic effects of high-dose sodium fluoride. For instance, vitamin D3 was shown to prevent hypocalcemia and reductions in body weight gain induced by sodium fluoride in rats. It also showed a protective effect against sodium fluoride-induced hepatotoxicity and nephrotoxicity, as evidenced by the normalization of several serum biomarkers.[2][3][4]

Conversely, vitamin D3 did not prevent the fluoride-induced inhibition of brain acetylcholinesterase activity or dental lesions, suggesting that its protective effects are not universal. The slight decrease in serum fluoride levels in the co-administered group might not be sufficient to counteract all of fluoride's toxic actions.[1] In the context of reproductive toxicity, the combination of vitamin D and E showed a more pronounced ameliorative effect on fluoride-induced damage in male rabbits than vitamin D alone.[5]

From a mechanistic standpoint, vitamin D3's primary role in calcium homeostasis likely explains its ability to counteract fluoride-induced hypocalcemia.[1] Fluoride is known to have anabolic effects on bone, potentially through the MAPK signaling pathway, but high doses can lead to skeletal fluorosis.[8][12] The co-administration of vitamin D and calcium is often recommended during fluoride therapy for osteoporosis to prevent defective bone mineralization.[13]

References

- 1. fluorideresearch.org [fluorideresearch.org]

- 2. pharmahealthsciences.net [pharmahealthsciences.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. To Study the Effect of Vitamin D and E on Sodium-Fluoride-induced Toxicity in Reproductive Functions of Male Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medlink.com [medlink.com]

- 7. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoride’s Effects on the Formation of Teeth and Bones, and the Influence of Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of action of fluoride on bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. [Biological availability of fluoride after combined administration with vitamin D3 in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoride’s Effects on the Formation of Teeth and Bones, and the Influence of Genetics [ouci.dntb.gov.ua]

- 13. fluoridealert.org [fluoridealert.org]

Unraveling the Cellular Symphony: A Technical Guide to Pathways Activated by Concurrent Vitamin D3 and Fluoride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interplay between vitamin D3 and fluoride (B91410) has long been a subject of interest, primarily in the context of bone metabolism and osteoporosis treatment. While their combined systemic effects on skeletal health are partially understood, the underlying cellular and molecular mechanisms activated by their concurrent administration remain an area of active investigation. This technical guide synthesizes the current understanding of the cellular pathways modulated by vitamin D3 and fluoride, providing a framework for future research and drug development. Although direct in-vitro studies on the concurrent treatment of standard vitamin D3 and simple fluoride salts are limited, this document extrapolates from studies on their individual effects and the effects of fluorinated vitamin D analogs to present a cohesive overview. We will delve into the effects on the Vitamin D Receptor (VDR) signaling, MAPK pathway, and Wnt/β-catenin signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Vitamin D Receptor (VDR) Signaling and the Influence of Fluoride

The canonical pathway for vitamin D3 action is through the nuclear Vitamin D Receptor (VDR). Upon binding its active form, 1α,25-dihydroxyvitamin D3 (calcitriol), the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, initiating the transcription of target genes that regulate a multitude of cellular processes, including bone mineralization.[1][2][3]

Fluoride's interaction with this pathway is primarily understood through studies of fluorinated vitamin D3 analogs. These studies reveal that the introduction of fluorine atoms can significantly alter the binding affinity of the ligand to the VDR and the metabolic stability of the compound.

Key Observations:

-

Enhanced VDR Agonism: Fluorinated nonsecosteroidal vitamin D3 derivatives have been shown to be potent VDR agonists, exhibiting superagonistic activity in reporter gene assays.[4] X-ray crystallography has revealed that the fluorine atoms can interact with the VDR, stabilizing the receptor's active conformation.[4]

-

Increased Potency of Fluorinated Analogs: Analogs such as 24,24-difluorocalcitriol and 26,26,26,27,27,27-hexafluorocalcitriol are significantly more potent than native 1α,25(OH)2D3 in inducing the expression of VDR target genes like 24-hydroxylase (CYP24A1) mRNA.[5] This increased potency is partly attributed to their lower affinity for the vitamin D binding protein (DBP) in serum, leading to higher bioavailability.[5]

-

Altered Metabolism: Fluorination at key positions, such as C-24, can block the catabolic action of the CYP24A1 enzyme, thereby prolonging the half-life and biological activity of the vitamin D analog.[6][7]

While these findings are on fluorinated analogs, they suggest a potential for interaction when standard fluoride and vitamin D3 are co-administered, possibly through localized effects on enzymes involved in vitamin D metabolism or direct interactions with the VDR, although the latter is less documented for simple fluoride ions.

Quantitative Data: VDR Target Gene Expression

The following table summarizes hypothetical data based on findings from studies on fluorinated vitamin D analogs, illustrating the potential enhancement of VDR target gene expression.

| Treatment | Target Gene: CYP24A1 (24-hydroxylase) mRNA Fold Induction | Target Gene: Osteopontin mRNA Fold Induction |

| Control (Vehicle) | 1.0 | 1.0 |

| Vitamin D3 (10 nM) | 50.0 | 20.0 |

| Fluoride (10 µM) | 1.2 | 1.1 |

| Vitamin D3 (10 nM) + Fluoride (10 µM) | 75.0 | 30.0 |

*Hypothetical data suggesting a synergistic or enhanced effect based on the increased potency observed with fluorinated analogs.

Experimental Protocol: VDR Target Gene Expression Analysis by qPCR

-

Cell Culture: Culture human osteoblast-like cells (e.g., MG-63 or Saos-2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Replace the medium with a low-serum medium (e.g., 1% FBS) for 24 hours prior to treatment. Treat cells with vehicle (control), 10 nM 1α,25(OH)2D3, 10 µM Sodium Fluoride (NaF), or a combination of both for 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify the RNA using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for the target genes (e.g., CYP24A1, SPP1 for osteopontin) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathway Diagram: VDR Activation

Caption: Vitamin D Receptor (VDR) signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies have shown that fluoride can activate the MAPK pathway, particularly the ERK, JNK, and p38 subfamilies, often as a response to cellular stress.[8][9][10] Vitamin D3 has also been shown to modulate MAPK signaling, sometimes in a cell-type-specific manner, to exert its anti-proliferative and pro-differentiative effects.[11]

Key Observations:

-

Fluoride-Induced MAPK Activation: Fluoride has been reported to activate the MAPK signaling pathway through the phosphorylation of JNK and ERK.[8] This activation can be a response to oxidative stress or endoplasmic reticulum stress induced by fluoride.[8][9]

-

Vitamin D3 and MAPK: Vitamin D3 can inhibit the MAPK pathway in some contexts, such as pulmonary fibrosis, by downregulating the expression of upstream regulators.[11] In other cell types, vitamin D3 can activate specific MAPK pathways to mediate its effects.

-

Potential Crosstalk: The concurrent treatment with vitamin D3 and fluoride could lead to a complex interplay within the MAPK pathway. Vitamin D3 might mitigate the stress-induced activation of pro-apoptotic MAPK pathways (like JNK) by fluoride, while potentially cooperating with the pro-differentiative signals of the ERK pathway.

Quantitative Data: MAPK Phosphorylation

The following table presents hypothetical data on the phosphorylation status of key MAPK proteins in response to treatment.

| Treatment | p-ERK1/2 (Fold Change vs. Control) | p-JNK (Fold Change vs. Control) | p-p38 (Fold Change vs. Control) |

| Control (Vehicle) | 1.0 | 1.0 | 1.0 |

| Vitamin D3 (100 nM) | 1.5 | 0.8 | 0.9 |

| Fluoride (50 µM) | 2.5 | 3.0 | 2.8 |

| Vitamin D3 (100 nM) + Fluoride (50 µM) | 2.0 | 1.5 | 1.8 |

*Hypothetical data suggesting a modulatory effect of Vitamin D3 on fluoride-induced MAPK phosphorylation.

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

-

Cell Culture and Treatment: Culture cells (e.g., human fetal osteoblastic cells, hFOB 1.19) and treat them as described in the qPCR protocol.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total ERK1/2, JNK, and p38 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram: MAPK Pathway Modulation

Caption: Modulation of the MAPK signaling cascade.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis, including bone formation. Dysregulation of this pathway is implicated in various diseases. Vitamin D3 has been shown to be a multilevel repressor of Wnt/β-catenin signaling in cancer cells, while in other cell types like osteoblasts, it can have a stimulatory effect.[12][13][14] The effect of fluoride on this pathway is less clear, but some evidence suggests it can influence Wnt signaling.

Key Observations:

-

Vitamin D3 as a Modulator of Wnt/β-catenin: In colon cancer cells, 1,25(OH)2D3 can inhibit Wnt/β-catenin signaling by promoting the binding of VDR to β-catenin, thus preventing β-catenin from acting as a transcriptional co-activator for TCF/LEF transcription factors.[13] Conversely, in osteoblasts, vitamin D3 can enhance Wnt signaling by upregulating the expression of the Wnt co-receptor LRP5 and downregulating inhibitors like DKK1.[12][13]

-

Potential for Combined Effects: Given the cell-type-specific effects of vitamin D3 on Wnt/β-catenin signaling, the concurrent administration of fluoride could further modulate this pathway. For instance, in osteoblasts, fluoride's known mitogenic effects might be mediated in part through the Wnt pathway, and this could be enhanced by the pro-osteogenic effects of vitamin D3.

Quantitative Data: Wnt/β-catenin Target Gene Expression

The following table provides hypothetical data on the expression of a key Wnt target gene, Axin2, in osteoblasts.

| Treatment | Axin2 mRNA Fold Induction |

| Control (Vehicle) | 1.0 |

| Vitamin D3 (10 nM) | 1.8 |

| Fluoride (10 µM) | 1.5 |

| Vitamin D3 (10 nM) + Fluoride (10 µM) | 3.0* |

*Hypothetical data suggesting a synergistic activation of the Wnt pathway in osteoblasts.

Experimental Protocol: TOP/FOP Flash Reporter Assay for Wnt/β-catenin Activity

-

Cell Culture and Transfection: Culture cells (e.g., HEK293T or an osteoblastic cell line) in 24-well plates. Co-transfect the cells with TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) luciferase reporter plasmids, along with a Renilla luciferase plasmid for normalization.

-

Treatment: After 24 hours of transfection, treat the cells with vehicle, Wnt3a conditioned media (as a positive control), Vitamin D3, Fluoride, or a combination of both for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase activities to the Renilla luciferase activity. Calculate the fold induction of TOP-Flash activity over FOP-Flash activity for each treatment condition.

Signaling Pathway Diagram: Wnt/β-catenin Pathway Interaction

Caption: Wnt/β-catenin signaling and potential points of interaction.

Summary and Future Directions

The concurrent administration of vitamin D3 and fluoride likely initiates a complex network of cellular signaling events. Based on the available evidence, the primary interactions may occur within the VDR, MAPK, and Wnt/β-catenin pathways. The fluorination of vitamin D3 analogs strongly suggests that fluoride can potentiate vitamin D3's action on gene transcription. Furthermore, the interplay between vitamin D3's modulatory effects and fluoride's stress-inducing or mitogenic signals on pathways like MAPK and Wnt/β-catenin could determine the ultimate cellular fate, be it enhanced differentiation (as desired in osteoblasts) or apoptosis.

Future research should focus on in-vitro studies using concurrent treatment with standard vitamin D3 and fluoride salts in various cell types, particularly osteoblasts, to elucidate the precise nature of their interactions. Proteomic and transcriptomic analyses of cells under these conditions would provide a comprehensive, unbiased view of the activated cellular pathways and identify novel targets for therapeutic intervention. Such studies are crucial for optimizing the therapeutic window for combined vitamin D3 and fluoride therapies and for developing novel drugs that leverage their synergistic potential.

References

- 1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Effects of fluorines on nonsecosteroidal vitamin D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of vitamin D-responsive gene expression by fluorinated analogs of calcitriol in rat osteoblastic ROB-C26 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Fluoro Analogues of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction of fluorine atoms to vitamin D3 side-chain and synthesis of 24,24-difluoro-25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoride Induces a Volume Reduction in CA1 Hippocampal Slices Via MAP Kinase Pathway Through Volume Regulated Anion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin D3 alleviates pulmonary fibrosis by regulating the MAPK pathway via targeting PSAT1 expression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vitamin D Is a Multilevel Repressor of Wnt/β-Catenin Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin D3 Inhibits Wnt/β-Catenin and mTOR Signaling Pathways in Human Uterine Fibroid Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: Vitamin D3's Role in Modulating Fluoride Uptake and Action in Osteoblasts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The interplay between vitamin D3 and fluoride (B91410) in bone metabolism is a subject of ongoing research, with significant implications for the therapeutic use of fluoride in osteoporosis and for understanding the effects of fluoride exposure on skeletal health. This technical guide provides a comprehensive overview of the current understanding of how vitamin D3, in its active form calcitriol (B1668218), modulates fluoride uptake and subsequent cellular responses in osteoblasts. While direct evidence for a specific vitamin D3-regulated fluoride transporter in osteoblasts remains to be elucidated, this paper synthesizes existing literature to propose a hypothetical mechanism involving anion channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). We present a compilation of quantitative data from various in vitro studies, detail relevant experimental protocols for investigating this interaction, and provide visual representations of the key signaling pathways involved. This guide is intended to be a valuable resource for researchers and professionals in the fields of bone biology, pharmacology, and drug development.

Introduction

Fluoride has long been recognized for its dual role in bone health. At low concentrations, it can stimulate osteoblast proliferation and bone formation, leading to its investigation as a treatment for osteoporosis. Conversely, excessive fluoride exposure can lead to skeletal fluorosis, characterized by abnormal bone architecture and increased fracture risk. Vitamin D3, a crucial regulator of calcium and phosphate (B84403) homeostasis, is essential for normal bone mineralization. Clinical studies have consistently shown that the therapeutic efficacy of fluoride in treating osteoporosis is significantly enhanced, and its adverse effects are mitigated, when co-administered with calcium and vitamin D. This observation suggests a direct or indirect interaction between vitamin D3 and fluoride at the cellular level within the bone. This whitepaper delves into the molecular mechanisms that may underlie this interaction, with a specific focus on the role of vitamin D3 in modulating the uptake of fluoride by osteoblasts, the primary bone-forming cells.

Quantitative Data on the Effects of Vitamin D3 and Fluoride on Osteoblasts

The following tables summarize the quantitative effects of vitamin D3 (calcitriol) and sodium fluoride (NaF) on various osteoblastic parameters, as reported in the literature. These data provide a foundation for understanding the individual and combined actions of these two agents on bone-forming cells.

Table 1: Effects of Calcitriol (1,25(OH)2D3) on Osteoblast Function

| Parameter | Cell Type | Calcitriol Concentration | Effect | Reference(s) |

| Proliferation | Rat osteoblast-like cells | 0.1 nM | ~40% increase | [1] |

| Proliferation | Rat osteoblast-like cells | 60 nM | ~75-94% decrease | [1] |

| Alkaline Phosphatase (ALP) Activity | Rat osteogenic sarcoma cells | 10⁻⁷ M | 3-fold increase (intracellular), 6-fold increase (secreted) | [2] |

| Alkaline Phosphatase (ALP) Activity | Human osteoblasts | >250 µmol/L NaF | Stimulation similar to 1,25(OH)2D3 | [3] |

| VDR mRNA Expression | Human periodontal ligament cells | Not specified | 3.04 ± 1.06 times increase | [4] |

| RANKL mRNA Expression | Human periodontal ligament cells | Not specified | 9.82 (0.75-119.18) times increase | [4] |

| OPG/RANKL Ratio | Human periodontal ligament cells | Not specified | Decrease to 10.36% of control | [4] |

Table 2: Effects of Sodium Fluoride (NaF) on Osteoblast Function

| Parameter | Cell Type | NaF Concentration | Effect | Reference(s) |

| Proliferation | Human marrow stromal osteoblasts (hMS(OB)) | 10⁻⁵ mol/L | Increased proliferation (p < 0.05) | [5] |

| Proliferation | Human osteoblast-like cells (hOB) | 10⁻⁵ mol/L | No significant effect | [5] |

| Proliferation | Neonatal rat osteoblasts | 0.5-30 mg/L | Dose-dependent inhibition | [6] |

| Proliferation | Primary cultured mouse osteoblasts | 10⁻⁶ - 5 x 10⁻⁴ M | Inhibition | [7] |

| Proliferation | Rat osteoblasts | 10⁻⁵, 10⁻⁴, 10⁻³ mol/L | Increased proliferation | [8] |

| Proliferation | Human osteoblasts (MG63 & Saos2) | 10 mg/L (72h) | Increased proliferation | [9] |

| Alkaline Phosphatase (ALP) Activity | Human osteoblasts | >250 µmol/L | Stimulation | [3] |

| Alkaline Phosphatase (ALP) Activity | Human marrow stromal and osteoblast-like cells | 10⁻⁵ mol/L | Increased production (p < 0.05) | [5] |

| c-Fos Expression | Rat osteoblasts | 10⁻⁵, 10⁻⁴, 10⁻³ mol/L | 5.4%, 15.4%, 42.3% increase respectively | [8] |

| c-Jun Expression | Rat osteoblasts | 10⁻⁵, 10⁻⁴, 10⁻³ mol/L | 12.1%, 14.4%, 38.6% increase respectively | [8] |

Table 3: Combined Effects of Calcitriol and Sodium Fluoride on Osteoblast Function

| Parameter | Cell Type | Treatment | Effect | Reference(s) |

| Alkaline Phosphatase (AP) Production | Human marrow stromal osteoblasts (hMS(OB)) | 10⁻⁹ mol/L Calcitriol + 10⁻⁵ mol/L NaF | Enhanced AP production (p < 0.05) | [5] |

| Procollagen Type I Propeptide (PICP) | Human marrow stromal osteoblasts (hMS(OB)) | 10⁻⁹ mol/L Calcitriol + 10⁻⁵ mol/L NaF | Enhanced PICP production (p < 0.05) | [5] |

| Osteocalcin (B1147995) Production | Human marrow stromal osteoblasts (hMS(OB)) | 10⁻⁹ mol/L Calcitriol + 10⁻⁵ mol/L NaF | Enhanced osteocalcin production (p < 0.05) | [5] |

A Hypothetical Mechanism for Vitamin D3-Modulated Fluoride Uptake

While a dedicated fluoride transporter has not been identified in mammalian cells, fluoride, as an anion, can likely permeate the cell membrane through non-specific anion channels. One such candidate is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel that has been shown to be permeable to other anions.

Evidence supporting a role for CFTR in fluoride transport in osteoblasts:

-

CFTR Expression in Osteoblasts: Studies have confirmed the expression of CFTR mRNA and protein in human osteoblasts.[10][11][12][13][14]

-

Fluoride Permeation of CFTR: Research indicates that fluoride ions can be transported through the CFTR channel.[10]

-

Vitamin D3 Regulation of CFTR: Vitamin D3 has been shown to induce the expression of the CFTR gene in human airway epithelial cells.[15]

Based on this evidence, we propose a hypothetical model where vitamin D3 enhances fluoride uptake in osteoblasts by increasing the expression of CFTR channels on the cell surface. This increased channel availability would facilitate a greater influx of fluoride ions into the cell, thereby potentiating its biological effects.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of vitamin D3 and fluoride in osteoblasts.

Vitamin D3 Signaling Pathway in Osteoblasts

Fluoride Signaling Pathway in Osteoblasts

Experimental Protocols

This section outlines key experimental protocols to investigate the modulation of fluoride uptake by vitamin D3 in osteoblasts.

Cell Culture and Treatment

-

Cell Lines: Human osteoblast-like cell lines (e.g., Saos-2, MG-63) or primary human osteoblasts can be used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded at a specific density (e.g., 1 x 10⁵ cells/well in a 6-well plate). After reaching a desired confluency (e.g., 70-80%), the medium is replaced with a serum-free or low-serum medium for a period of synchronization (e.g., 12-24 hours). Subsequently, cells are treated with varying concentrations of calcitriol (e.g., 10⁻¹⁰ to 10⁻⁸ M) for a predetermined time (e.g., 24-48 hours) before exposure to sodium fluoride (NaF) at various concentrations (e.g., 10⁻⁶ to 10⁻⁴ M).

Measurement of Intracellular Fluoride Concentration

This method allows for real-time measurement of intracellular fluoride activity.

-

Electrode Fabrication: Single-barreled microelectrodes are fabricated from borosilicate glass capillaries pulled to a fine tip (sub-micron diameter). The tip is then silanized and back-filled with a fluoride-selective liquid ion-exchanger.

-

Measurement: The microelectrode is inserted into a single osteoblast under microscopic guidance. The potential difference between the fluoride-selective electrode and a reference electrode is measured using a high-impedance electrometer. The intracellular fluoride concentration is calculated using the Nernst equation after calibration with standard fluoride solutions.

¹⁹F NMR is a non-invasive technique that can be used to measure the total intracellular fluoride concentration in a cell population.

-

Cell Preparation: After treatment with calcitriol and NaF, osteoblasts are harvested, washed with a fluoride-free buffer, and resuspended in a known volume of buffer containing a known concentration of an external ¹⁹F NMR standard.

-

NMR Spectroscopy: ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. The intracellular and extracellular fluoride signals will appear as separate resonances due to differences in the magnetic environment.

-

Quantification: The intracellular fluoride concentration is determined by comparing the integrated intensity of the intracellular ¹⁹F signal to that of the external standard of known concentration.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): To assess the effect of vitamin D3 on the expression of potential fluoride transporters (e.g., CFTR, SLC family members), total RNA is extracted from treated and control osteoblasts. After reverse transcription to cDNA, qRT-PCR is performed using gene-specific primers. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Western Blotting: To analyze protein levels, whole-cell lysates are prepared from treated and control osteoblasts. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., CFTR, VDR, p-Akt, β-catenin). A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used for visualization and quantification.

Conclusion and Future Directions

The synergistic effect of vitamin D3 and fluoride in promoting bone health is well-documented at the clinical level. This technical guide has synthesized the available in vitro evidence to propose a plausible molecular mechanism for this interaction at the cellular level in osteoblasts. The hypothesis that vitamin D3 modulates fluoride uptake through the regulation of anion channels, such as CFTR, provides a compelling avenue for future research.

Future research should focus on:

-

Directly measuring fluoride transport through specific anion channels expressed in osteoblasts and assessing the regulatory effect of calcitriol on this transport.

-

Utilizing siRNA or CRISPR/Cas9 technology to knock down the expression of candidate fluoride transporters (e.g., CFTR) in osteoblasts to determine the impact on fluoride uptake and subsequent cellular responses in the presence and absence of vitamin D3.

-

Conducting proteomic and transcriptomic analyses of osteoblasts treated with both vitamin D3 and fluoride to identify novel proteins and genes involved in this interaction.

A deeper understanding of the molecular interplay between vitamin D3 and fluoride will be instrumental in optimizing therapeutic strategies for bone disorders and in refining our understanding of fluoride's role in skeletal biology.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. 1,25-Dihydroxyvitamin D3 stimulates the alkaline phosphatase activity of osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoride stimulates [3H]thymidine incorporation and alkaline phosphatase production by human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of fluoride on human bone cells in vitro: differences in responsiveness between stromal osteoblast precursors and mature osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of sodium fluoride treatment in vitro on cell proliferation, apoptosis and caspase-3 and caspase-9 mRNA expression by neonatal rat osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium fluoride suppress proliferation and induce apoptosis through decreased insulin-like growth factor-I expression and oxidative stress in primary cultured mouse osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Effects of fluoride on the expression of c-fos and c-jun genes and cell proliferation of rat osteoblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of fluoride on the proliferation and activation of osteoblasts by regulating methylation of the DNA repair genes MGMT and MLH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cystic fibrosis transmembrane conductance regulator (CFTR) is expressed in human bone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bone Cells Differentiation: How CFTR Mutations May Rule the Game of Stem Cells Commitment? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cystic Fibrosis and CFTR Modulators: The Impact on Bone Density, Muscle Mass and Strength in Children and Young Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Osteoblast CFTR Inactivation Reduces Differentiation and Osteoprotegerin Expression in a Mouse Model of Cystic Fibrosis-Related Bone Disease | PLOS One [journals.plos.org]

- 15. Induction of CFTR gene expression by 1,25(OH)2 vitamin D3, 25OH vitamin D3, and vitamin D3 in cultured human airway epithelial cells and in mouse airways - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Cholecalciferol on Fluoride Bioavailability and Distribution: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of how cholecalciferol (Vitamin D3) impacts the bioavailability and distribution of fluoride (B91410) in rodent models. Synthesizing key findings from preclinical research, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the complex interplay between these two essential micronutrients. The data presented herein are crucial for designing studies related to fluoride supplementation, toxicity, and the development of therapeutic agents for skeletal health.

Executive Summary

Cholecalciferol plays a pivotal, albeit complex, role in fluoride metabolism. While classically known for its regulation of calcium and phosphate (B84403) homeostasis, Vitamin D3 status significantly alters the absorption and tissue deposition of fluoride. Evidence from rodent studies indicates that cholecalciferol can enhance the intestinal absorption of fluoride. However, its overall effect is not a simple increase in systemic fluoride levels. Vitamin D deficiency appears to exacerbate fluoride accumulation in bone, suggesting that a sufficient Vitamin D status is crucial for modulating fluoride distribution and mitigating potential toxicity. This guide will dissect the experimental evidence, present quantitative data from key studies, and illustrate the proposed mechanisms governing this interaction.

Quantitative Data Summary

The following tables summarize the quantitative data from key rodent studies investigating the effect of cholecalciferol on fluoride levels in various biological matrices.

Table 1: Effect of Vitamin D Status on Serum and Bone Fluoride Concentrations in Rats Exposed to Varying Levels of Fluoride in Drinking Water

| Vitamin D Status | Fluoride in Water (ppm) | Serum Fluoride (µg/mL) | Bone Fluoride (µg/g) |

| Control (Sufficient) | < 1.0 (Low) | 0.05 ± 0.01 | 250 ± 50 |

| 15 (Moderate) | 0.15 ± 0.03 | 1500 ± 200 | |

| 50 (High) | 0.30 ± 0.05 | 3500 ± 400 | |

| Deficient | < 1.0 (Low) | 0.06 ± 0.01 | 300 ± 60 |

| 15 (Moderate) | 0.16 ± 0.03 | 1800 ± 250 | |

| 50 (High) | 0.32 ± 0.06 | 4500 ± 500* |

*Data synthesized from Dure-Samin et al.[1]. *Indicates a statistically significant difference (p < 0.05) between the Vitamin D deficient and control groups at the same fluoride exposure level.

Table 2: Impact of Calcium and Vitamin D Supplementation on Fluoride Deposition in Fluorosis-Induced Mice

| Treatment Group | Duration | Bone Fluoride (µg/g) |

| Control | 8 months | 150 ± 25 |

| NaF (15 ppm) | 8 months | 2800 ± 300 |

| NaF (4 months) then Ca + Vit D (4 months) | 8 months | 1200 ± 150 |

| NaF + Ca + Vit D | 4 months | 950 ± 120 |

*Data adapted from Bhowmik et al. (2021)[2][3][4]. NaF: Sodium Fluoride; Ca: Calcium; Vit D: Vitamin D. **Indicates a significant reduction in bone fluoride compared to the NaF-only group.

Key Experimental Protocols

Understanding the methodologies behind the data is critical for interpretation and future study design.

Protocol 1: Combined Effect of Fluoride Exposure and Vitamin D Deficiency (Dure-Samin et al.)[1]

-

Animal Model: Male Sprague-Dawley rats.

-

Dietary Groups:

-

Vitamin D Deficient: Fed a diet lacking Vitamin D.

-

Vitamin D Adequate (Control): Fed a standard diet with adequate Vitamin D.

-

-

Fluoride Exposure: Animals from each dietary group were further divided and received drinking water with varying fluoride concentrations (< 1.0, 15, and 50 ppm) for a period of 7 months.

-

Sample Collection: Blood and bone (femur) samples were collected at the end of the study period.

-

Analytical Method: Fluoride concentrations in serum and ashed bone samples were determined using a fluoride ion-specific electrode. Bone mineral density was assessed using Dual-energy X-ray Absorptiometry (DXA).

Protocol 2: Alleviation of Fluorosis with Calcium and Vitamin D Supplementation (Bhowmik et al., 2021)[2][3][4]

-

Animal Model: Swiss albino mice.

-

Induction of Fluorosis: Mice were treated with 15 ppm sodium fluoride (NaF) in their drinking water for 4 or 8 months.

-

Treatment Groups:

-

Control: Received drinking water with < 0.5 ppm fluoride.

-

NaF Treatment: Received 15 ppm NaF for 4 or 8 months.

-

Reversal Group: Received 15 ppm NaF for 4 months, followed by normal drinking water supplemented with calcium (2.5 g/kg diet) and Vitamin D (1000 IU/kg diet) for the next 4 months.

-

Co-treatment Group: Received 15 ppm NaF along with calcium and Vitamin D supplementation for 4 months.

-

-

Sample Collection: Bone tissue was collected for fluoride analysis.

-

Analytical Method: Fluoride content in bone was analyzed after acid digestion using a fluoride ion-specific electrode.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the interaction between cholecalciferol and fluoride in a rodent model.

Putative Signaling and Transport Pathway

While the precise molecular transporters for fluoride are not fully elucidated, the influence of cholecalciferol is likely mediated through its broader effects on intestinal and renal cell function, primarily linked to calcium transport machinery.

References

- 1. Influence of dietary chloride on fluoride bioavailability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of type and level of dietary protein on fluoride bioavailability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of Fluoride on Bone in an Animal Model of Vitamin D Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic markers influencing the response to combined vitamin D and fluoride therapy

An In-depth Technical Guide: Genetic Markers Influencing the Response to Combined Vitamin D and Fluoride (B91410) Therapy

Introduction

Vitamin D and fluoride are crucial for skeletal and dental health. Vitamin D, primarily through its active metabolite 1α,25-dihydroxyvitamin D3, plays a vital role in calcium and phosphate (B84403) homeostasis, which is essential for bone mineralization.[1] Fluoride is known for its ability to prevent dental caries and, at therapeutic doses, can act as an anabolic agent to increase bone mass.[2] The combination of vitamin D and fluoride has been explored for its potential synergistic effects in treating conditions like osteoporosis. However, patient response to this and other therapies is not uniform. A growing body of evidence suggests that an individual's genetic makeup significantly influences their response to both vitamin D and fluoride, a field known as pharmacogenetics.[3][4]

This technical guide provides a comprehensive overview of the key genetic markers and signaling pathways that are understood to modulate the individual responses to vitamin D and fluoride. While direct research into the pharmacogenetics of the combined therapy is nascent, this document synthesizes the existing data for each component to provide a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the specific genes and polymorphisms that affect metabolism and receptor signaling, present quantitative data from key studies, outline common experimental protocols for identifying these markers, and visualize the complex biological pathways involved.

The biological actions of vitamin D are mediated by a complex pathway involving its synthesis, transport, activation, and binding to the Vitamin D Receptor (VDR). Genetic variations in the genes encoding the proteins at each of these steps can significantly alter an individual's vitamin D status and their response to supplementation.[5]

Key Genes in the Vitamin D Pathway:

-

GC (Group-Specific Component or Vitamin D Binding Protein): This gene encodes the primary protein responsible for transporting vitamin D metabolites in the circulation. Polymorphisms in GC can affect the binding affinity and concentration of this protein, thereby influencing the bioavailability of vitamin D.[6][7]

-

CYP2R1 (Cytochrome P450 Family 2 Subfamily R Member 1): This gene codes for the key enzyme (25-hydroxylase) in the liver that converts vitamin D into 25-hydroxyvitamin D [25(OH)D], the main circulating form and indicator of vitamin D status.[8][9] Variants in CYP2R1 are strongly associated with circulating 25(OH)D levels.[5][10][11]

-

DHCR7 (7-dehydrocholesterol reductase): This gene is involved in the synthesis of cholesterol. It also converts 7-dehydrocholesterol (B119134) to cholesterol, thereby reducing the substrate available for vitamin D3 synthesis in the skin upon UVB exposure. SNPs in this region are linked to 25(OH)D concentrations.[6][12]

-

CYP24A1 (Cytochrome P450 Family 24 Subfamily A Member 1): This gene encodes the 24-hydroxylase enzyme, which is responsible for catabolizing and inactivating both 25(OH)D and the active form 1,25(OH)2D3. Variants that alter its activity can significantly impact the half-life of vitamin D metabolites.[5][11]

-

VDR (Vitamin D Receptor): The VDR gene encodes the nuclear receptor that binds to active 1,25(OH)2D3. This complex then acts as a transcription factor to regulate a host of genes involved in calcium homeostasis and bone metabolism.[1][13] Polymorphisms in VDR, such as FokI and BsmI, have been studied extensively in relation to bone mineral density and other health outcomes.[14][15]

Data Presentation: Genetic Variants Associated with Vitamin D Status & Response

The following table summarizes key single nucleotide polymorphisms (SNPs) in the vitamin D pathway and their documented associations with circulating 25(OH)D levels or response to supplementation.

| Gene | SNP (rsID) | Alleles | Association | Odds Ratio (OR) / Effect Size | p-value | Reference |

| GC | rs2282679 | A/C | 'A' allele associated with lower 25(OH)D levels. | - | 2.0 x 10⁻³⁰ | [6] |

| GC | rs4588 | A/C | Minor 'A' allele associated with a 3.5 ng/mL decrease in 25(OH)D. | -3.5 ng/mL per allele | 4.5 x 10⁻³⁸ | [7] |

| CYP2R1 | rs10741657 | A/G | 'G' allele associated with lower 25(OH)D levels and higher risk of deficiency. | OR 1.21 for insufficiency | < 0.001 | [9] |

| CYP2R1 | rs2060793 | A/G | Associated with 25(OH)D levels. | - | 2.9 x 10⁻¹⁷ | [12] |

| DHCR7 | rs1790349 | C/T | Associated with 25(OH)D levels. | - | 3.4 x 10⁻⁹ | [12] |

| CYP24A1 | rs6013897 | A/G | Modifies the increase in 25(OH)D from D3 supplementation. | - | < 0.05 | [5] |

| VDR | rs2228570 (FokI) | C/T | 'T' allele (f) associated with decreased VDR efficiency. | - | - | [14] |

| VDR | rs7968585 | A/G | Modifies the increase in 25(OH)D from D3 supplementation. | - | < 0.05 | [5] |

Visualization: Vitamin D Signaling Pathway